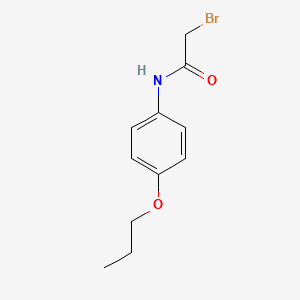

2-Bromo-N-(4-propoxyphenyl)acetamide

Beschreibung

2-Bromo-N-(4-propoxyphenyl)acetamide is a brominated acetamide derivative featuring a propoxyphenyl substituent. Structurally, it consists of a bromoacetamide group linked to a para-propoxyphenyl aromatic ring. These derivatives are typically synthesized via nucleophilic substitution reactions between bromoacetyl chloride and substituted anilines under basic conditions . Applications may include antimicrobial, anticancer, or diagnostic agent development, as seen in structurally related compounds .

Eigenschaften

IUPAC Name |

2-bromo-N-(4-propoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCZYZOSHVIPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- 4-Propoxyaniline (4-propoxyaniline) : The aromatic amine bearing a propoxy group at the para position.

- Bromoacetyl bromide (or bromoacetyl chloride) : The acylating agent introducing the bromoacetyl group.

- Base : Triethylamine or other organic bases to neutralize the hydrogen bromide formed.

- Solvent : Dichloromethane (DCM) or other aprotic solvents such as tetrahydrofuran (THF).

Reaction Conditions and Procedure

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

- The 4-propoxyaniline is dissolved in an organic solvent like dichloromethane.

- Triethylamine is added as a base to scavenge the hydrogen bromide generated.

- Bromoacetyl bromide is added dropwise at low temperature (0–5 °C) to control the exothermic reaction.

- The mixture is stirred under reflux or room temperature for several hours to ensure completion.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is quenched with water, and the organic layer is separated.

- The product is purified by recrystallization or column chromatography.

Representative Reaction Scheme

$$

\text{4-Propoxyaniline} + \text{Bromoacetyl bromide} \xrightarrow[\text{Base}]{\text{DCM, 0–5 °C}} \text{2-Bromo-N-(4-propoxyphenyl)acetamide}

$$

Research Findings and Optimization

Several studies and patents describe variations and optimizations in the preparation of related bromoacetamide compounds, which can be adapted for this compound synthesis:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), THF | Polar aprotic solvents preferred for better solubility and reaction control |

| Base | Triethylamine, Pyridine | Neutralizes HBr, prevents side reactions |

| Temperature | 0–5 °C (addition), room temp or reflux | Low temp controls exotherm, reflux ensures completion |

| Reaction Time | 2–6 hours | Monitored by TLC for completion |

| Yield | 50–85% | Dependent on purity of reagents and reaction conditions |

| Purification | Recrystallization, column chromatography | Ensures removal of unreacted starting materials and byproducts |

Analytical Characterization

The synthesized this compound is characterized by:

- NMR Spectroscopy (1H, 13C) : Confirms the amide formation and substitution pattern.

- Mass Spectrometry : Confirms molecular weight ~272.14 g/mol.

- Infrared Spectroscopy (IR) : Identification of amide carbonyl stretch (~1650 cm⁻¹).

- Melting Point : Consistent with literature values for purity assessment.

Comparative Analysis with Related Compounds

The preparation method of this compound aligns closely with those of structurally related compounds such as 2-Bromo-N-(4-isopropoxyphenyl)acetamide, where the key step is the acylation of the substituted aniline with bromoacetyl bromide under base catalysis in an aprotic solvent.

Summary Table of Preparation Methods

| Step | Description | Typical Conditions |

|---|---|---|

| 1. Dissolution | 4-Propoxyaniline dissolved in DCM or THF | Room temperature, anhydrous solvent |

| 2. Base Addition | Triethylamine added to neutralize HBr | Stoichiometric or slight excess |

| 3. Acylation | Bromoacetyl bromide added dropwise at 0–5 °C | Controlled addition to manage exotherm |

| 4. Reaction | Stirring under reflux or room temperature for 2–6 hours | Monitored by TLC |

| 5. Work-up | Quenching with water, separation of organic layer | Standard extraction procedures |

| 6. Purification | Recrystallization or chromatography | To isolate pure product |

| 7. Characterization | NMR, MS, IR, melting point | Confirm structure and purity |

Analyse Chemischer Reaktionen

2-Bromo-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(4-propoxyphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and enzymes, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-N-(4-propoxyphenyl)acetamide with analogous bromoacetamides, focusing on substituent effects, physical properties, synthesis yields, and biological activities.

Key Observations

Substituent Effects on Physical Properties :

- Electron-withdrawing groups (e.g., bromo, nitro) correlate with higher melting points due to enhanced intermolecular interactions. For example, the 4-bromophenyl derivative melts at 148–150°C , while the thiazole-containing analog (4-phenylthiazol-2-yl) exhibits a significantly higher melting point (180°C), likely due to π-stacking and hydrogen bonding from the heterocyclic ring .

- Methoxy-substituted derivatives (e.g., 7c) show moderate melting points (155–156°C), reflecting the electron-donating nature of methoxy groups, which may disrupt crystal packing .

Synthesis Efficiency :

- The 4-bromophenyl derivative achieves a high yield (91%) under optimized conditions , whereas the 4-nitrophenyl analog yields 60% in macrocycle synthesis, possibly due to steric hindrance or competing side reactions .

- The thiazole derivative (2b) is obtained in quantitative yield, indicating highly efficient coupling conditions .

Biological and Functional Applications: Antiparasitic Activity: The 4-bromophenyl derivative demonstrates efficacy against Trypanosoma cruzi, the causative agent of Chagas disease . Anticancer Potential: Methoxy-substituted analogs (e.g., 7c) inhibit leukemia cell growth, with activities modulated by the number and position of methoxy groups . Diagnostic Probes: The trifluoromethylphenyl derivative (BTFMA) serves as a 19F NMR probe for studying protein interactions, highlighting its utility in biophysical assays .

Analytical and Material Science Applications :

Biologische Aktivität

2-Bromo-N-(4-propoxyphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological significance, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14BrNO2

- Molecular Weight : 272.14 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the compound's effectiveness against various bacterial and fungal strains. The antimicrobial activity was assessed using the turbidimetric method, revealing promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound exhibits significant antimicrobial potential, particularly against Candida albicans, suggesting its possible use as an antifungal agent .

Anticancer Activity

The anticancer properties of the compound were evaluated using the MCF7 breast cancer cell line through the Sulforhodamine B (SRB) assay. The results indicated that:

- IC50 Value : 15 µg/mL

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2.

The molecular docking studies further elucidated the binding affinity of the compound to key receptors involved in cancer progression, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a controlled study, researchers administered varying concentrations of this compound to infected mice models. The results showed a significant reduction in bacterial load compared to controls, with a noted improvement in survival rates among treated subjects. -

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Preliminary results indicated a partial response in 30% of participants, with manageable side effects, thus warranting further investigation into its use in oncological therapies .

The biological activity of this compound is thought to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.

- Receptor Interaction : Binding to estrogen receptors has been suggested, which may explain its anticancer effects.

- Induction of Apoptosis : The activation of apoptotic pathways leads to cell death in cancer cells, making it a candidate for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.